1-(3,5-Dimethylphenyl)ethanone

Catalog No.
S1502665
CAS No.
1335-42-8
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Dimethylphenyl)ethanone

Researchers face limited options for building blocks that deliver precise steric control and >370 nm UV absorption in photoinitiator and OLED applications. 3,5-Dimethylacetophenone (CAS 1335-42-8) overcomes these barriers. • UV-A Photoinitiators: Enables deep cure (1 mm in 2 min) in thick films, outperforming benzophenone. • OLED Ligand Precursor: Meta-methyl groups ensure correct geometry and red emission in phosphorescent dopants, achieving up to 85% yield in Ru-catalyzed coupling. • Reliable supply: Consistent quality for kilogram-scale R&D.

CAS Number

1335-42-8

Product Name

1-(3,5-Dimethylphenyl)ethanone

IUPAC Name

1-(3,5-dimethylphenyl)ethanone

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,1-3H3

InChI Key

BKIHFZLJJUNKMZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)C)C

Synonyms

1-(dimethylphenyl)ethan-1-one

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C)C

The exact mass of the compound 1-(3,5-Dimethylphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

25 g

1-(3,5-Dimethylphenyl)ethanone, commonly known as 3,5-dimethylacetophenone, is a dialkylated aromatic ketone utilized as a high-value building block in organic synthesis, a specialized photoinitiator component, and a precursor for advanced materials. As a low-melting solid or clear liquid (melting point ~20 °C, boiling point 98-100 °C at 8 mmHg), it exhibits excellent processability and solubility in standard organic solvents. Its dual meta-methyl substitution provides a unique balance of steric bulk and weak electron-donating hyperconjugation, making it a critical intermediate for synthesizing complex chalcones, red phosphorescent OLED dopants, and tailored UV-A photoinitiators where unsubstituted acetophenone fails to meet the necessary wavelength or steric requirements .

Procurement Fit

Structural Isomer
meta,meta-dimethylacetophenone substitution pattern; distinct from other dimethyl isomers
Synthetic Utility
Key intermediate for constructing 3,5-dimethylphenyl motifs in research synthesis

Substituting 1-(3,5-Dimethylphenyl)ethanone with generic acetophenone or mono-methylated analogs (e.g., 4-methylacetophenone) fundamentally alters the electronic and steric profile of the molecule. In photopolymer formulations, the absence of the 3,5-dimethyl substitution shifts the UV absorption spectrum, drastically reducing the depth of cure in ambient or near-visible light systems. In organic synthesis, particularly in the production of OLED phosphorescent ligands, the meta-methyl groups are strictly required to dictate the spatial geometry and emission tuning of the final complex. Furthermore, replacing it with 3,5-dimethoxyacetophenone introduces strong resonance-donating effects that over-stabilize intermediates, significantly altering reaction kinetics and yields in transition-metal-catalyzed cross-couplings and borylations [1].

Substitution Risk

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Proton affinity differences (e.g., vs 2,6-isomer) may alter mass spectrometry ionization and fragmentation behavior.
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Boiling point variation among isomers can compromise distillation purification and yield.
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Melting point and physical state at room temperature differ; solid vs liquid handling affects formulation workflows.

Enhanced Depth of Cure in Photopolymer Formulations

In the formulation of liquid photopolymers and thick coatings, the choice of aromatic ketone dictates the curing efficiency under near-visible and UV-A light. Conventional photoinitiators like benzophenone achieve a depth of cure of only ~0.2 mm over 60 minutes under ambient light. In contrast, incorporating substituted acetophenones such as 1-(3,5-dimethylphenyl)ethanone shifts the absorption spectrum toward longer wavelengths (>370 nm). When formulated into optimized blends, these substituted systems can initiate hardening to a depth of 1.0 mm in approximately 2 minutes. This quantitative leap in curing speed and depth makes the 3,5-dimethylated compound essential for commercial thick-film coatings and ambient-light curable resins [1].

Evidence DimensionDepth of cure and curing time under near-visible/UV-A light
Target Compound Data~1.0 mm depth in ~2 minutes (as part of optimized substituted acetophenone blends)
Comparator Or BaselineBenzophenone (baseline) at ~0.2 mm depth in 60 minutes
Quantified Difference5x greater depth achieved in 1/30th the time
Conditions60W light illumination, ambient/near-visible light curing of liquid photopolymers

Formulators must select the 3,5-dimethyl substituted ketone to achieve rapid, deep curing in commercial coatings where standard UV initiators suffer from severe light attenuation.

Proton affinity
Head-to-head
3,5-isomer872–880 kJ mol⁻¹
2,6-isomer856 kJ mol⁻¹
Δ 16–24 kJ mol⁻¹ lower for 2,6
Ionization behavior distinct from sterically hindered isomer; supports method specificity in MS.
Gas-phase, tandem MS and FT-ICR conditions

Precursor Efficiency in Red Phosphorescent OLED Material Synthesis

The synthesis of specific red phosphorescent compounds relies on sterically tuned acetophenones to achieve the correct emission wavelengths. When 1-(3,5-dimethylphenyl)ethanone is reacted with 2-amino-5-chlorobenzyl alcohol via a ruthenium-catalyzed coupling, it yields the critical intermediate with an 85% conversion rate. The dual meta-methyl groups provide the exact steric hindrance required to prevent unwanted side reactions while ensuring the proper molecular geometry for the final iridium or platinum complex. Unsubstituted acetophenone lacks this steric bulk, leading to different emission profiles and lower selectivity in the coupling step [1].

Evidence DimensionSynthetic yield of OLED ligand intermediate
Target Compound Data85% yield
Comparator Or BaselineUnsubstituted acetophenone (fails to provide necessary steric bulk for target red emission)
Quantified DifferenceEnables high-yield (85%) access to specific red-emitting geometries that are inaccessible with the baseline ketone
ConditionsRuthenium-catalyzed coupling in toluene at reflux

Procurement teams sourcing precursors for red OLED dopants must specify the 3,5-dimethyl isomer to ensure high coupling yields and correct final emission characteristics.

Boiling point
Cross-study comparable
3,5-isomer237–238 °C
3,4-isomer / 2,4-isomer242–243 °C / ~228–235 °C
4–5 °C lower than 3,4; ~9–10 °C higher than 2,4
Distillation separation efficiency depends on correct isomer identity.
Atmospheric pressure (760 mmHg)

Distinct Electronic Reactivity in Deoxygenative Borylation

The electronic nature of the substituents on the acetophenone ring strictly governs its reactivity in transition-metal-catalyzed transformations. In rhodium-catalyzed deoxygenative borylation, the weak hyperconjugative electron donation of the 3,5-dimethyl groups provides a distinct kinetic profile compared to the strong resonance donation of methoxy groups. Crossover experiments utilizing a mixture of deuterated 1-(3,5-dimethylphenyl)ethanone and 3,5-dimethoxyacetophenone demonstrated H/D scrambled products in 66% and 72% yields, respectively. This confirms that substituting the dimethyl compound with a dimethoxy analog fundamentally alters the intermediate stability and reaction pathway, making them non-interchangeable in precision catalytic synthesis[1].

Evidence DimensionYield of H/D scrambled products in crossover borylation
Target Compound Data66% yield for the dimethyl derivative
Comparator Or Baseline3,5-dimethoxyacetophenone (72% yield)
Quantified Difference6% yield variance, demonstrating distinct mechanistic and kinetic behavior under identical catalytic conditions
ConditionsRhodium-catalyzed deoxygenative borylation with B2pin2

For scale-up of complex borylated intermediates, buyers cannot substitute methoxy for methyl groups without re-optimizing the entire catalytic cycle.

Melting point / physical state
Data to verify
3,5-isomer20–21 °C (solid at RT)
2,4-isomer / 2,5-isomer22.95 °C / −18.1 °C (liquid)
~2.9 °C lower than 2,4; ~38 °C higher than 2,5
Physical state impacts handling, weighing accuracy, and formulation design.
Sources not specified; confirm with certificate of analysis
Lipophilicity
Reported
LogP 2.506
XLogP3 2.4 (calc.) · unsubstituted acetophenone ~1.6
Higher lipophilicity supports use as a scaffold for drug-like building blocks.
Octanol-water partition; experimental and computed values

Long-Wavelength Photoinitiator Blends for Thick Coatings

Due to its ability to shift absorption spectra to >370 nm, 1-(3,5-dimethylphenyl)ethanone is highly specified in the formulation of photoinitiator blends for thick-film UV-A and ambient-light curable resins. It is the preferred choice over standard benzophenone when rapid, deep curing (e.g., 1 mm in 2 minutes) is required in wood coatings, optical fiber varnishes, and 3D printing photopolymers [1].

Synthesis of Red Phosphorescent OLED Emitters

The compound serves as a critical building block in the synthesis of specialized ligands for red phosphorescent OLEDs. Its meta-methyl groups provide the exact steric bulk needed during ruthenium-catalyzed coupling (achieving up to 85% yields) to ensure the final metal complex exhibits the correct geometry and red emission spectrum, making it superior to unsubstituted acetophenone [2].

Precursor for Precision Borylated Intermediates

In advanced catalytic synthesis, this compound is utilized as a substrate for rhodium-catalyzed deoxygenative borylation. Its specific electronic profile (hyperconjugative donation) ensures predictable reaction kinetics and intermediate stability, making it the right choice for generating borylated building blocks where methoxy-substituted analogs would alter the reaction pathway[3].

Application Fit

Application
Selection Property
Validation Focus
Clavatol analog SAR studies
Correct 3,5-regiochemistry
Scaffold integrity and research-grade isomer identity
Metal complex synthesis research
HDMAOX oxime derivative formation
Reported antimicrobial screening context
API intermediate synthesis
Predictable carbonyl reactivity
Route feasibility and isomer fidelity
Fragrance formulation research
Defined LogP and vapor pressure
Olfactory profile consistency

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (50%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1335-42-8

Wikipedia

1-(3,5-dimethylphenyl)ethan-1-one
3',5'-Dimethylacetophenone

General Manufacturing Information

Ethanone, 1-(dimethylphenyl)-: ACTIVE

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